N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and sulfonyl groups
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S2/c1-11(19)17-26(20,21)13-4-2-12(3-5-13)18-27(22,23)14-6-7-15-16(10-14)25-9-8-24-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTWVLPDBWFWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of sulfonyl groups. The reaction conditions may vary, but common reagents include sulfonyl chlorides and amines. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]sulfonylacetamide is unique due to its specific structural features, such as the benzodioxin ring and sulfonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
